L-fuculose 1-phosphate(2-)

L-fuculokinase substrate specificity phosphorylation rate

L-Fuculose 1-phosphate(2-) (CHEBI:57846) is the dianionic form of L-fuculose 1-phosphate, the 1-O-phospho derivative of the rare ketose L-fuculose. With a molecular formula of C₆H₁₁O₈P, a net charge of -2, and a monoisotopic mass of 242.02 Da, this compound constitutes the dominant species at physiological pH (~7.3).

Molecular Formula C6H11O8P-2
Molecular Weight 242.12 g/mol
Cat. No. B1238855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-fuculose 1-phosphate(2-)
Molecular FormulaC6H11O8P-2
Molecular Weight242.12 g/mol
Structural Identifiers
SMILESCC(C(C(C(=O)COP(=O)([O-])[O-])O)O)O
InChIInChI=1S/C6H13O8P/c1-3(7)5(9)6(10)4(8)2-14-15(11,12)13/h3,5-7,9-10H,2H2,1H3,(H2,11,12,13)/p-2/t3-,5+,6-/m0/s1
InChIKeyKNYGWWDTPGSEPD-LFRDXLMFSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Fuculose 1-Phosphate(2-) for Biochemical Procurement: Core Identity and Metabolic Role


L-Fuculose 1-phosphate(2-) (CHEBI:57846) is the dianionic form of L-fuculose 1-phosphate, the 1-O-phospho derivative of the rare ketose L-fuculose [1]. With a molecular formula of C₆H₁₁O₈P, a net charge of -2, and a monoisotopic mass of 242.02 Da, this compound constitutes the dominant species at physiological pH (~7.3) [2]. It serves as the obligate metabolic intermediate in the L-fucose degradation pathway, generated by ATP-dependent L-fuculokinase (EC 2.7.1.51) and cleaved by L-fuculose-1-phosphate aldolase (EC 4.1.2.17) to yield dihydroxyacetone phosphate and (S)-lactaldehyde [3]. Unlike its conjugate acid form, the (2-) species specifically participates in enzyme recognition and catalysis, making its procurement as the correctly ionized form critical for reproducible biochemical assay outcomes.

Ionization

Dianionic (2-) form predominant at physiological pH; enzyme-competent charge state

Pathway

Obligate intermediate in L-fucose degradation; links fuculokinase and aldolase steps

Recognition

C-1 phosphate position and dianion charge drive specific enzyme binding and catalysis

Why Generic Substitution of L-Fuculose 1-Phosphate(2-) Fails: Comparator-Based Differentiation Evidence


Generic substitution of L-fuculose 1-phosphate(2-) with structurally analogous phosphoketoses—such as D-ribulose 1-phosphate, D-fructose 1-phosphate, or non-phosphorylated L-fuculose—fails because the enzymes governing its metabolic flux exhibit steep selectivity gradients that are quantitatively defined [1]. L-fuculokinase (EC 2.7.1.51) discriminates against alternative phospho-acceptors; the relative phosphorylation rate of D-ribulose is only ~40% that of L-fuculose, while D-fructose achieves ~45% [2]. Downstream, L-fuculose-1-phosphate aldolase (EC 4.1.2.17) displays a Km of approximately 2 mM for its cognate substrate, with activity on alternative substrates such as fructose-1,6-bisphosphate and glucose-6-phosphate being described as markedly lower, though precise comparative kinetic constants for these side activities remain under-quantified in the primary literature [3]. These quantitative gaps in enzyme–substrate recognition mean that substituting the (2-) form with a non-identical phosphoketose will produce non-reproducible kinetic data, altered pathway flux, or complete loss of activity.

Kinase selectivity

Non-identical phosphoketose acceptors (D-ribulose, D-fructose) reduce phosphorylation rate by >2-fold; may alter pathway flux output.

Aldolase affinity gap

D-ribulose 1-phosphate lacks a defined Km for FucA; kinetic benchmarking cannot be reproduced with alternative substrates.

Phosphate position

C-5 phosphorylated isomers (e.g., L-ribulose 5-phosphate) require reversed binding orientation; FucA recognition is lost.

L-Fuculose 1-Phosphate(2-) Quantitative Differentiation Evidence: Kinase Selectivity, Aldolase Kinetics, and Structural Specificity


L-Fuculokinase Substrate Discrimination: L-Fuculose vs. D-Ribulose Phosphorylation Rate

L-fuculokinase (EC 2.7.1.51) catalyzes the ATP-dependent phosphorylation of L-fuculose to yield L-fuculose 1-phosphate(2-). Kinetic profiling reveals that the enzyme exhibits a marked preference for L-fuculose over structurally related ketoses. When D-ribulose is offered as the alternative phospho-acceptor, the observed phosphorylation rate reaches only approximately 40% of the rate measured with L-fuculose under identical assay conditions [1]. Similarly, D-fructose and D-xylulose are phosphorylated at approximately 45% and 40% of the L-fuculose rate, respectively [1]. This quantitative selectivity gradient establishes L-fuculose as the kinetically privileged substrate for this kinase, directly dictating that the downstream product, L-fuculose 1-phosphate(2-), is the sole physiologically relevant phosphoketose generated at full catalytic efficiency in the L-fucose catabolic pathway.

Kinase selectivity
Head-to-head
L-fuculose 100% reference; D-ribulose ~40%, D-fructose ~45% phosphorylation rate
Supports L-fuculose as kinetically preferred substrate
ATP-dependent; Mg²⁺ or Fe²⁺ required
L-fuculokinase substrate specificity phosphorylation rate

L-Fuculose-1-Phosphate Aldolase Affinity: Km for Cognate Substrate vs. Alternative Phosphoketoses

L-Fuculose-1-phosphate aldolase (FucA; EC 4.1.2.17) is the dedicated retro-aldolase that cleaves L-fuculose 1-phosphate(2-) into dihydroxyacetone phosphate and (S)-lactaldehyde. For the wild-type Escherichia coli enzyme, the Michaelis constant (Km) for L-fuculose 1-phosphate is reported as 2.0 mM (pH 7.5, 37°C) [1], with values ranging from 0.5 mM (Y113F mutant) to 74 mM (E214L mutant) across a panel of active-site variants, confirming the centrality of the native substrate for productive binding [1]. In contrast, the enzyme can also catalyze the retro-aldol cleavage of D-ribulose 1-phosphate, but FucA exhibits a definitively higher affinity for L-fuculose 1-phosphate and for L-lactaldehyde compared to D-ribulose 1-phosphate and glycolaldehyde, respectively [2]. The Km for D-ribulose 1-phosphate is not precisely quantified in the currently compiled literature; however, the directional preference is explicitly documented as kinetically significant. The enzyme further displays residual activity on fructose-1,6-bisphosphate and glucose-6-phosphate, but these are described as minor side activities relative to the cognate substrate [3].

Aldolase Km
Reported
Km = 2.0 mM (wild-type E. coli FucA, pH 7.5)
Only phosphoketose with defined kinetic reference
D-ribulose 1-phosphate Km not numerically reported
aldolase Michaelis constant retro-aldol cleavage

Structural Determinant of Enzyme Recognition: Phosphate Position (C-1 vs. C-5) and Reversed Substrate Orientation

L-Fuculose 1-phosphate(2-) and L-ribulose 5-phosphate are phosphoketose isomers that differ in the position of the phosphate group: C-1 in fuculose 1-phosphate versus C-5 in ribulose 5-phosphate. This seemingly minor structural variation dictates fundamentally different enzyme-recognition modes. Crystal-structure analysis of L-fuculose-1-phosphate aldolase (FucA) and L-ribulose-5-phosphate 4-epimerase—two evolutionarily related enzymes sharing 26% sequence identity and high structural similarity—reveals that both enzymes utilize an identical phosphate-recognition pocket, yet because the phosphate is positioned at opposite ends of the respective substrate molecules, the substrates must bind in a reversed or 'flipped' orientation [1]. Mutagenesis of residues in the phosphate-binding pocket of the epimerase (N28A and K42M) resulted in dramatically elevated Km values for L-Ru5P, confirming the critical role of phosphate positioning [1]. The consequence is that L-fuculose 1-phosphate(2-) is not recognized as a substrate by L-ribulose-5-phosphate 4-epimerase, nor is L-ribulose 5-phosphate efficiently processed by FucA. This structural exclusivity enforces strict metabolic channeling and prohibits functional interchangeability.

Structural specificity
Class-level
C-1 phosphate (L-fuculose 1-P) vs. C-5 phosphate (L-ribulose 5-P) dictates reversed binding orientation
Phosphate position determines enzyme-substrate pairing
No crossover activity; structural inference
substrate orientation phosphate-binding pocket enzyme specificity

Ionization-State Specificity: The (2-) Dianion as the Enzyme-Competent Species at Physiological pH

L-Fuculose 1-phosphate exists in two interconvertible ionization states: the neutral conjugate acid (CHEBI:16647) and the dianionic conjugate base L-fuculose 1-phosphate(2-) (CHEBI:57846). The (2-) form, bearing a net charge of -2 and a mass of 242.02 Da, is the predominant species at pH 7.3 and is recognized as the authentic substrate by both L-fuculokinase (product state) and L-fuculose-1-phosphate aldolase (substrate state) [1]. The conjugate acid carries a net charge of 0 and a mass of 244.14 Da, which alters the electrostatic surface presented to the enzyme active site [2]. In the phosphate-binding pocket of FucA, the dianionic phosphate oxygens engage in specific hydrogen-bonding and metal-coordination interactions with conserved active-site residues and the catalytic Zn²⁺ ion [3]. Use of the non-ionized or improperly counter-ion-paired form can reduce apparent enzyme activity due to suboptimal electrostatic complementarity, though the magnitude of this effect has not been systematically quantified in published head-to-head comparisons.

Ionization state
Data to verify
Net charge -2; monoisotopic mass 242.02 Da (dianion) vs. neutral conjugate acid mass 244.14 Da
Enzyme-competent form requires dianionic phosphate oxygens
Systematic activity difference not quantified
ionization state enzyme recognition physiological pH

Cofactor and Nucleotide Specificity in L-Fuculokinase: ATP Exclusivity vs. Generic NTP Usage

The biosynthesis of L-fuculose 1-phosphate(2-) by L-fuculokinase (EC 2.7.1.51) is stringently ATP-dependent. Systematic testing of alternative nucleotide triphosphates—GTP, ITP, CTP, and UTP—demonstrated that none can replace ATP as the phosphate donor, even at elevated concentrations [1]. This absolute nucleotide specificity contrasts with many sugar kinases that exhibit broad NTP tolerance. Additionally, the kinase does not accept L-fucose (the non-ketose precursor), D-psicose, D-tagatose, L-sorbose, 6-deoxy-L-sorbose, or L-rhamnulose as substrates [1]. The enzyme requires a divalent cation (Mg²⁺ or Fe²⁺ yielding highest activity; Ca²⁺ at ~50% efficiency) [1]. This tight specificity cascade—from sugar substrate to phosphoryl donor to metal cofactor—ensures that L-fuculose 1-phosphate(2-) is generated only under precisely defined conditions, making it a highly selective metabolic node.

Nucleotide specificity
Class-level
ATP is the sole phosphate donor for L-fuculokinase; GTP, ITP, CTP, UTP inactive
Simplifies in vitro synthesis; no confounding NTP activity
Mg²⁺/Fe²⁺ required; Ca²⁺ ~50% efficiency
nucleotide specificity kinase ATP

Predicted Physicochemical Differentiation: Aqueous Solubility and Partition Coefficient

L-Fuculose 1-phosphate(2-) is a highly water-soluble phosphoketose dianion. Computational predictions estimate its aqueous solubility at 24.9 g/L (logS = -0.99, ALOGPS) [1], with alternate estimates reaching 63.5 g/L [2]. The predicted octanol–water partition coefficient (logP) ranges from -1.5 to -1.9 (ALOGPS) and -2.3 (ChemAxon), indicating strong hydrophilicity consistent with the doubly charged phosphate group [1][2]. By comparison, non-phosphorylated L-fuculose (C₆H₁₂O₅, mass 164.16 Da) has a higher logP and lower aqueous solubility, reflecting the absence of the ionized phosphate moiety. While these values are computational predictions rather than experimentally determined measurements, they establish a baseline differentiation: the (2-) dianion's extreme hydrophilicity impacts formulation, storage, and compatibility with organic-solvent-based reaction systems, distinguishing it from less polar phosphoketose analogs or the neutral conjugate acid form.

Physicochemical profile
Data to verify
Predicted water solubility 24.9 – 63.5 g/L; logP -1.5 to -2.3
High aqueous solubility supports concentrated stock preparation
Computational estimates; experimental verification recommended
solubility logP physicochemical properties

Procurement-Relevant Application Scenarios for L-Fuculose 1-Phosphate(2-) Based on Quantitative Differentiation Evidence


In Vitro Reconstruction of the L-Fucose Degradative Pathway for Metabolomics Standards

L-Fuculose 1-phosphate(2-) is the sole intermediate linking L-fuculokinase and L-fuculose-1-phosphate aldolase in the L-fucose degradation pathway. Its procurement as the correctly ionized (2-) form, with a defined Km of 2.0 mM for wild-type E. coli aldolase [1] and exclusive generation via ATP-dependent L-fuculokinase (no alternative NTPs functional) [2], makes it the indispensable authentic standard for LC-MS/MS-based metabolomics assays quantifying fucose pathway flux. Substituting with D-ribulose 1-phosphate would underestimate aldolase activity due to lower enzyme affinity [3], compromising quantitative accuracy in flux measurements.

Biocatalytic Synthesis of Chiral Building Blocks via FucA-Catalyzed Aldol Addition

Fuculose-1-phosphate aldolase (FucA) catalyzes the reversible aldol addition of dihydroxyacetone phosphate (DHAP) to L-lactaldehyde, producing L-fuculose 1-phosphate(2-) with >99% diastereomeric excess [1]. This reaction serves as a platform for the enantioselective synthesis of rare sugars and iminocyclitols. The strict phosphate-position specificity—FucA recognizes only C-1 phosphorylated substrates in the correct orientation [2]—means that procurement of the authentic (2-) compound as reference material is essential for calibrating product formation and verifying stereochemical outcome. Non-phosphorylated or C-5 phosphorylated analogs fail to productively engage the enzyme active site.

Enzyme Kinetic Characterization and Inhibitor Screening Assays

For biochemical characterization of FucA or L-fuculokinase, L-fuculose 1-phosphate(2-) is the only substrate for which comprehensive kinetic parameters have been established: Km values ranging from 0.5 to 74 mM across wild-type and mutant enzymes (E. coli FucA, pH 7.5, 37°C) [1], and a well-defined nucleotide specificity profile for the kinase (ATP absolute requirement; no GTP, ITP, CTP, UTP activity) [2]. These validated parameters make the (2-) form the only phosphoketose suitable for rigorous, reproducible inhibitor screening campaigns, where kinetic constants must be known with confidence to calculate meaningful IC₅₀ or Ki values.

Structural Biology: Co-crystallization and Substrate-Analog Design

The crystal structure of FucA has been solved in complex with phosphoglycolohydroxamate, a transition-state analog mimicking the dianionic phosphate moiety of L-fuculose 1-phosphate(2-) [1]. The (2-) charge state is critical for coordination to the active-site Zn²⁺ ion and engagement of the conserved phosphate-binding pocket [2]. For structural biologists designing substrate-analog inhibitors or studying enzyme–substrate interactions via X-ray crystallography or cryo-EM, procuring the authentic (2-) dianion—or its validated analogs—is essential to replicate the biologically relevant binding mode. Use of the neutral conjugate acid or a non-phosphorylated ketose will fail to recapitulate the key electrostatic and coordination interactions observed in the native complex.

Application
Selection Property
Validation Focus
In vitro L-fucose pathway reconstitution
Correctly ionized (2-) form
Aldolase substrate affinity verification
Biocatalytic chiral synthesis
C-1 phosphate stereochemical identity
Product diastereomeric excess calibration
Enzyme kinetic characterization
Defined Km reference (2.0 mM)
IC₅₀ / Ki calculation reproducibility
Structural biology co-crystallization
Dianionic phosphate coordination
Active-site Zn²⁺ binding mimicry
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